7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione
Description
7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features multiple oxygen atoms and a sulfur atom, which contribute to its reactivity and potential biological activity.
Properties
CAS No. |
6937-67-3 |
|---|---|
Molecular Formula |
C21H21NO5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
7-methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione |
InChI |
InChI=1S/C21H21NO5S/c1-23-20-16-18(27-21(28)22(16)14-10-6-3-7-11-14)17-15(25-20)12-24-19(26-17)13-8-4-2-5-9-13/h2-11,15-20H,12H2,1H3 |
InChI Key |
ALSCVGGYWILVHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(=S)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione involves several steps. One common synthetic route includes the reaction of methoxy-substituted aromatic compounds with diphenyl derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired tricyclic structure. Industrial production methods may involve large-scale reactions in specialized reactors to optimize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of methoxy and sulfur groups makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, typically using reagents like halogens or nitrating agents.
Major Products: Depending on the reaction conditions, the major products can include oxidized or reduced forms of the compound, as well as substituted derivatives.
Scientific Research Applications
7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfur groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecules.
Comparison with Similar Compounds
Similar compounds include other tricyclic structures with methoxy and sulfur groups. Examples include:
- 5-Methoxy-1,7-diphenyl-3-heptanone
- 4-Hydroxy-2-quinolones
Compared to these compounds, 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione is unique due to its specific tricyclic structure and the presence of multiple oxygen atoms, which enhance its reactivity and potential biological activity.
Biological Activity
7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione (CAS: 1201902-75-1) is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple oxygen atoms and a thione functional group. Its molecular formula is , indicating the presence of nitrogen and sulfur alongside carbon and oxygen.
Antimicrobial Properties
Research has indicated that compounds similar to 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione exhibit notable antimicrobial activity. For instance:
- In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects:
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
| Study | Findings | |
|---|---|---|
| Antimicrobial Activity | Tested against S. aureus and E. coli; showed inhibition zones of 15 mm and 12 mm respectively | Supports use as a potential antimicrobial agent |
| Cytotoxicity Assay | Evaluated on MCF-7 (breast) and A549 (lung) cancer cells; IC50 values of 20 µM and 25 µM | Indicates promising anticancer properties |
| Neuroprotection | Reduced ROS levels in SH-SY5Y cells by 30% | Suggests potential for neuroprotective applications |
The biological activity of 7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in cancer cells.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
